Leonuriside
Description
Leonuriside (also referred to as this compound A) is a phenolic glycoside with the molecular formula C₁₄H₂₀O₉ and a molecular weight of 332.30 g/mol . Structurally, it consists of a 4-hydroxy-2,6-dimethoxyphenyl aglycone linked to a β-D-glucopyranoside moiety via an O-glycosidic bond . This compound has been isolated from diverse plant species, including Euonymus laxiflorus , Albizia julibrissin , and Dendrobium devonianum .
This compound exhibits multiple bioactivities:
- Hypoglycemic effects: It acts as a potent α-glucosidase inhibitor (IC₅₀ = 0.076–0.926 µg/mL), surpassing the efficacy of the antidiabetic drug acarbose .
- Anti-inflammatory activity: Inhibits cyclooxygenase-1 (COX-1) and nitric oxide (NO) production .
- Antimicrobial properties: Shows activity against Clostridium difficile in metabolomic studies .
Properties
CAS No. |
121748-12-7 |
|---|---|
Molecular Formula |
C14H20O9 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O9/c1-20-7-3-6(16)4-8(21-2)13(7)23-14-12(19)11(18)10(17)9(5-15)22-14/h3-4,9-12,14-19H,5H2,1-2H3/t9-,10-,11+,12-,14+/m1/s1 |
InChI Key |
NOQYJICHFNSIFZ-DIACKHNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Leonuriside A can be synthesized through the isolation from Leonurus japonicus. The process involves extracting the dried herb with methanol, followed by purification using chromatographic techniques . The structure of this compound A is elucidated using spectroscopic methods such as NMR and MS .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound A. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions
Leonuriside A, being a phenolic glycoside, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The phenolic hydroxyl groups can be reduced to form corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Leonuriside A has been extensively studied for its anti-oxidative properties. It has shown stronger anti-oxidative activities than α-tocopherol, a well-known antioxidant . This makes it a potential candidate for use in:
Chemistry: As an antioxidant in various chemical formulations.
Biology: Studying its effects on cellular oxidative stress.
Medicine: Potential therapeutic applications in diseases related to oxidative stress.
Industry: Use in food preservation to prevent lipid peroxidation.
Mechanism of Action
Leonuriside A exerts its effects primarily through its anti-oxidative properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and lipid radicals .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Leonuriside belongs to the phenolic glycoside class, sharing structural and functional similarities with compounds like picraquassioside D, careyarboside B, and walterolactone A/B β-D-pyranoglucoside. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Potency in α-Glucosidase Inhibition: this compound and walterolactone A/B β-D-pyranoglucoside are the most potent α-glucosidase inhibitors in Euonymus laxiflorus, with IC₅₀ values 10–100× lower than phlorizin . this compound’s dimethoxy-phenyl group enhances its binding affinity to the enzyme’s active site compared to monomethoxy analogs like careyarboside B .
Structural Determinants of Activity: Glycosidic Linkage: β-D-glucopyranoside moieties in this compound and walterolactone derivatives are critical for enzyme inhibition, as deglycosylated analogs lose efficacy . Substituent Effects: The 2,6-dimethoxy substitution on the phenyl ring in this compound confers higher metabolic stability than hydroxy-substituted analogs (e.g., 4,5-dihydroxybenzene derivatives) .
Diverse Biological Roles :
- While this compound and picraquassioside D both exhibit anti-inflammatory effects, this compound uniquely inhibits C. difficile growth via metabolic disruption .
- Phlorizin, though less potent as an α-glucosidase inhibitor, is a well-characterized sodium-glucose cotransporter-2 (SGLT2) inhibitor, highlighting divergent mechanisms among glycosides .
Q & A
Q. What are the standard protocols for extracting Leonuriside from natural sources, and how do solvent systems affect yield?
this compound extraction typically involves methanol/water mixtures (e.g., 70% methanol) with sonication or reflux, followed by column chromatography for purification . Key methodological considerations:
- Solvent polarity : Higher methanol concentrations improve solubility but may co-extract impurities.
- Temperature : Reflux at 60–80°C increases yield but risks thermal degradation.
- Validation : Compare yields using HPLC-PDA (λ = 280 nm) with a reference standard.
Q. How is this compound quantified in plant matrices, and what analytical methods are most reliable?
Quantification requires UPLC-MS/MS or HPLC-DAD with a validated calibration curve (R² > 0.99). Key steps:
- Sample preparation : Lyophilize plant material, extract with 70% methanol, and filter (0.22 µm).
- Method validation : Include linearity (1–100 µg/mL), LOD/LOQ, and spike-recovery tests (85–115% acceptable) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability <5% in rodents) be resolved?
Address discrepancies through:
- Dose-response studies : Test multiple doses (10–100 mg/kg) in Sprague-Dawley rats with plasma sampling at 0.5–24h intervals.
- Metabolite profiling : Use LC-QTOF-MS to identify phase I/II metabolites that may interfere with quantification .
- Bioavailability enhancers : Co-administer with piperine (20 mg/kg) to inhibit CYP3A4 and P-glycoprotein efflux .
Q. What experimental designs optimize in vitro assays for this compound’s anti-inflammatory activity?
Avoid false positives by:
Q. How do structural modifications of this compound impact its stability under physiological pH conditions?
Methodology for stability studies:
- Incubation : Expose this compound (1 mM) to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Degradation analysis : Monitor via UPLC-UV at 0, 2, 4, 8, and 24h.
- Key finding : Glycosidic bonds hydrolyze at pH < 3, reducing bioavailability unless enteric coatings are used .
Data Contradiction & Reproducibility
Q. Why do studies report conflicting IC₅₀ values for this compound’s antioxidant activity (e.g., DPPH assay)?
Resolve variability by:
Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?
- Synthetic route validation : Document reaction conditions (e.g., 60°C, N₂ atmosphere) and intermediates (NMR data).
- Batch consistency : Characterize 3 independent batches via HPLC (>95% purity) and share protocols in supplementary materials .
Mechanistic & Translational Research
Q. What in vivo models best elucidate this compound’s cardioprotective mechanisms without confounding factors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
